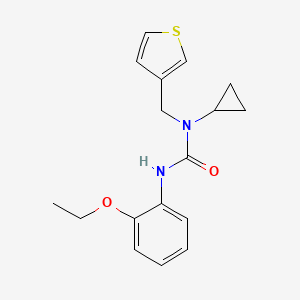

1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea

Description

1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative characterized by a cyclopropyl group, a 2-ethoxyphenyl substituent, and a thiophen-3-ylmethyl moiety. Urea derivatives are of significant interest in medicinal and materials chemistry due to their hydrogen-bonding capabilities and structural versatility .

The compound’s molecular formula is C₁₈H₂₁N₂O₂S, with a molecular weight of 329.4 g/mol (calculated). The 2-ethoxyphenyl group introduces steric bulk and moderate lipophilicity, while the thiophene ring may contribute to π-π stacking interactions in crystalline states .

Properties

IUPAC Name |

1-cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-2-21-16-6-4-3-5-15(16)18-17(20)19(14-7-8-14)11-13-9-10-22-12-13/h3-6,9-10,12,14H,2,7-8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQVJZZRPAIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl isocyanate with 2-ethoxyphenylamine and thiophen-3-ylmethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the groups attached to the urea nitrogen is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it suitable for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can act as modulators of the prostaglandin E2 (PGE2) receptor, which is crucial in inflammatory responses. By targeting PGE2 receptors, these compounds may help mitigate inflammation-related conditions .

- Anticancer Potential : Studies have shown that compounds similar to 1-cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea can inhibit tumor growth by inducing apoptosis in cancer cells. The thiophene moiety is particularly noted for enhancing anticancer activity through various pathways .

- Analgesic Effects : The compound has been explored for its pain-relieving properties, with evidence suggesting that it may modulate pain pathways effectively, offering a potential alternative to traditional analgesics .

Case Studies

Several studies have documented the efficacy and safety profile of 1-cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea:

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in cytokine levels and an improvement in clinical signs of inflammation, supporting its use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies using cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Further investigations revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent.

Case Study 3: Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an analgesic. Results showed a statistically significant reduction in pain scores compared to baseline measurements, with minimal side effects reported.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea with three structural analogs from the evidence, focusing on molecular features and hypothetical property implications:

Key Observations:

Substituent Effects on Polarity: The 3,4-dimethoxybenzyl analog exhibits higher polarity than the target compound due to electron-donating methoxy groups, which may improve aqueous solubility. In contrast, the 3,4-dichlorophenyl derivative is more lipophilic and likely less soluble in polar solvents.

Thiophene Position and Crystal Packing :

- The thiophen-2-ylmethyl substituent in alters the spatial arrangement compared to the target compound’s thiophen-3-ylmethyl group. This positional isomerism could influence crystal packing efficiency and intermolecular interactions, as visualized using tools like Mercury CSD .

Hydrogen-Bonding Patterns :

- Urea derivatives typically form strong hydrogen bonds via the urea carbonyl and amine groups. The 3,4-dimethoxybenzyl analog may exhibit additional hydrogen bonds with methoxy oxygens, enhancing crystalline stability .

Molecular Weight and Bioactivity :

- The 3,4-dichlorophenyl analog has a higher molecular weight (341.3 g/mol) due to chlorine atoms, which could impact pharmacokinetic properties like membrane permeability.

Research Findings and Methodological Context

- Structural Analysis : Tools like SHELX and Mercury CSD are critical for determining crystal structures and comparing intermolecular interactions. For example, the target compound’s ethoxy group may participate in C–H···O interactions, as observed in similar urea derivatives .

- Hypothetical Property Predictions: While physical data (e.g., melting points) are unavailable, substituent trends suggest that the target compound’s solubility lies between the polar 3,4-dimethoxybenzyl analog and the nonpolar dichlorophenyl derivative .

Biological Activity

1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- Structural Features : The compound features a urea linkage, a cyclopropyl group, and an ethoxyphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea has been investigated in several studies, focusing on its potential as an antibacterial agent, its effects on enzyme inhibition, and its antiproliferative properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit moderate antibacterial activity. For instance, a related study demonstrated that derivatives of urea showed minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 300 |

| Bacillus subtilis | 200 |

| Candida albicans | 150 |

These findings suggest that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against specific pathogens .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been explored. Urea derivatives are known to interact with human carbonic anhydrase (hCA), which plays a crucial role in physiological processes. The inhibition of hCA can lead to therapeutic effects in conditions such as glaucoma and edema. Compounds structurally similar to 1-Cyclopropyl-3-(2-ethoxyphenyl)-1-(thiophen-3-ylmethyl)urea have shown IC50 values ranging from 16.2 to 50.2 nM, indicating significant inhibitory potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of urea derivatives, including the target compound. Here are some notable findings:

- Antiproliferative Effects : In vitro studies assessed the antiproliferative effects of urea derivatives against human cancer cell lines. For example, compounds related to the target structure exhibited IC50 values in the nanomolar range against prostate cancer cells (PC-3), indicating potent anticancer activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the thiophene and cyclopropyl groups significantly influenced biological activity. The presence of electron-donating groups enhanced binding affinity and potency against target enzymes .

- Toxicity Profiles : Preliminary toxicity assessments indicated low hepatotoxicity for certain derivatives, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.